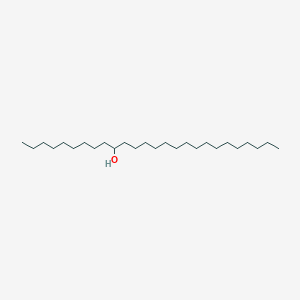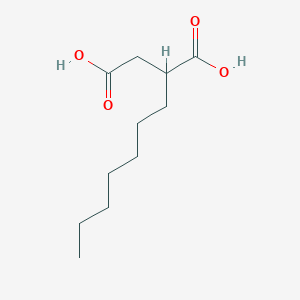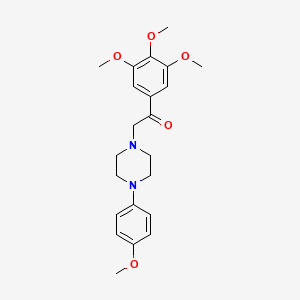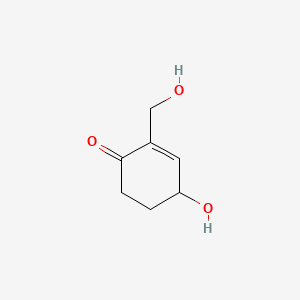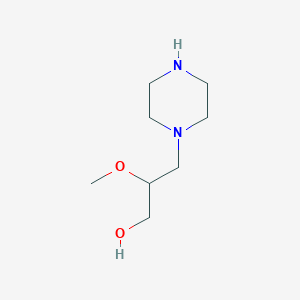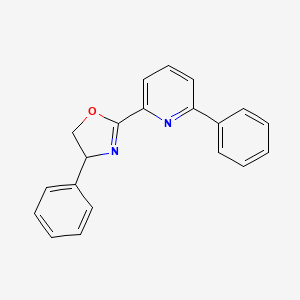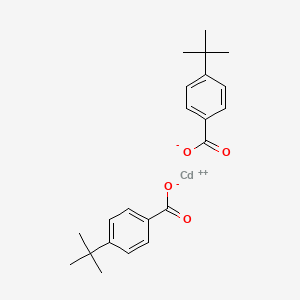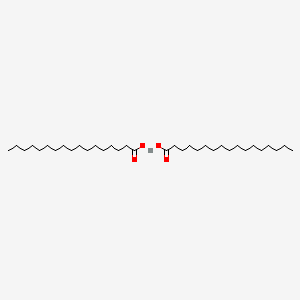
Zinc heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc heptadecanoate: is a zinc salt of heptadecanoic acid, also known as margaric acid. It is a compound with the molecular formula C34H66O4Zn
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through the reaction of heptadecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt. The general reaction is as follows:
2 C17H35COOH + ZnO→(C17H35COO)2Zn + H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting heptadecanoic acid with zinc salts under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the efficient formation of the desired product. The reaction is typically carried out in large reactors with continuous monitoring to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Zinc heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and heptadecanoic acid.
Substitution: It can participate in substitution reactions where the heptadecanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Reduction: Zinc metal and heptadecanoic acid.
Substitution: Various substituted zinc carboxylates depending on the reagents used.
Aplicaciones Científicas De Investigación
Zinc heptadecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of zinc heptadecanoate involves its interaction with biological membranes and enzymes. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, thereby influencing various biochemical pathways. The heptadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Zinc oleate: Used in the production of paints and coatings.
Uniqueness: Zinc heptadecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its applications in research and industry are distinct from those of other zinc carboxylates, making it a valuable compound for specialized uses.
Propiedades
Número CAS |
93028-41-2 |
|---|---|
Fórmula molecular |
C34H66O4Zn |
Peso molecular |
604.3 g/mol |
Nombre IUPAC |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clave InChI |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


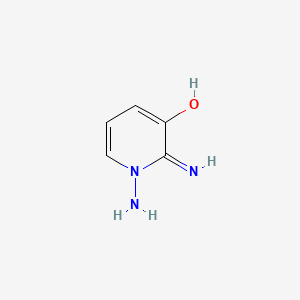
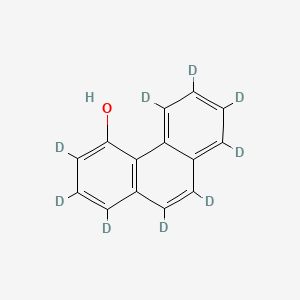
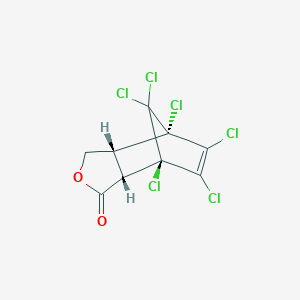
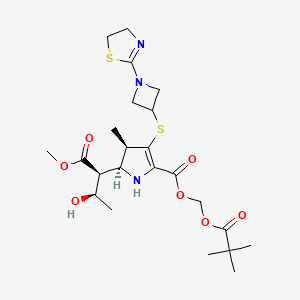
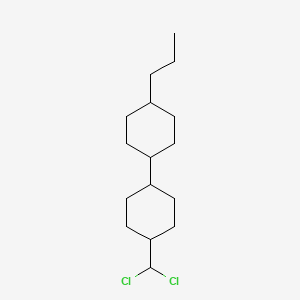
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
